Cidoxepin

Description

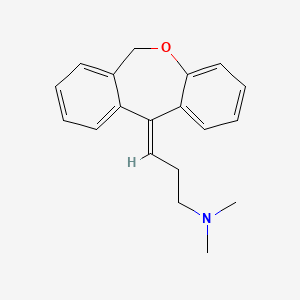

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQWQRRAPPTVAG-BOPFTXTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318253 | |

| Record name | (Z)-Doxepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

154-157 ºC at 0.03 mmHg, 154-157 °C @ 0.03 MM HG | |

| Record name | Doxepin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01142 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOXEPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3069 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

WHITE CRYSTALLINE SUBSTANCE; 1 G SOL IN 1 ML WATER, 2 ML ALCOHOL, 10 ML CHLOROFORM /HYDROCHLORIDE/, In water, 31.57 mg/l at 25 °C. | |

| Record name | Doxepin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01142 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOXEPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3069 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

OILY LIQUID CONSISTING OF A MIXTURE OF CIS- & TRANS- ISOMERS | |

CAS No. |

3607-18-9, 1668-19-5 | |

| Record name | (Z)-Doxepin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3607-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cidoxepin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003607189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxepin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01142 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cidoxepin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (Z)-Doxepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIDOXEPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F96TTB8728 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DOXEPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3069 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

185-191 ºC, Crystals, melting point 184 to 186 °C, 188 to 189 °C (a cis-trans mixture of approx 1:5) /HYDROCHLORIDE/, Crystals, melting point 161 to 164 °C, 168 to 169 °C /MALEATE/, Melting point 192 to 193 °C /trans-HYDROCHLORIDE/, Crystals, melting point 209 to 210.5 °C /cis-HYDROCHLORIDE/ | |

| Record name | Doxepin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01142 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOXEPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3069 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cidoxepin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cidoxepin, the (Z)-stereoisomer of doxepin, is a pharmacologically active compound with a multifaceted mechanism of action, primarily characterized by its potent antagonism of the histamine H1 receptor and its inhibition of serotonin and norepinephrine reuptake.[1] Although never commercially marketed as a standalone drug, its distinct pharmacological profile suggests potential therapeutic applications and serves as a valuable subject for research in psychopharmacology and drug development. This guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of its key signaling pathways.

Introduction

This compound is the cis or (Z) stereoisomer of doxepin, a tricyclic antidepressant (TCA).[1] Doxepin is commercially available as a mixture of (E) and (Z) isomers, with the (Z)-isomer, this compound, being the minor component.[1] Despite this, this compound is reported to possess greater antidepressant and central anticholinergic activity than its (E)-trans counterpart.[1] Its primary pharmacological actions stem from its ability to modulate the activity of several key proteins involved in neurotransmission.

The core mechanisms of this compound's action are:

-

Histamine H1 Receptor Antagonism: Potent blockade of the H1 receptor, contributing to its antihistaminic and sedative effects.

-

Serotonin Transporter (SERT) Inhibition: Inhibition of serotonin reuptake from the synaptic cleft, leading to increased serotonergic neurotransmission.

-

Norepinephrine Transporter (NET) Inhibition: Inhibition of norepinephrine reuptake, resulting in enhanced noradrenergic signaling.

-

Anticholinergic Activity: Blockade of muscarinic acetylcholine receptors, leading to various side effects commonly associated with TCAs.

This guide will delve into each of these mechanisms, presenting the available quantitative data, outlining the experimental protocols used to determine these properties, and visualizing the associated signaling pathways.

Quantitative Data: Receptor and Transporter Binding Affinities

Quantitative data on the binding affinity of pure this compound for various receptors and transporters are scarce in publicly available literature. The majority of studies have been conducted on doxepin, the isomeric mixture. The provided data for doxepin should be interpreted with the understanding that this compound is the more active (Z)-isomer for certain targets.

| Target | Ligand | K i (nM) | Species | Assay Type | Reference |

| Histamine H1 Receptor | Doxepin | 0.25 - 1.23 | Human | Radioligand Binding | |

| Serotonin Transporter (SERT) | Doxepin | 68 | Human | Radioligand Binding | |

| Norepinephrine Transporter (NET) | Doxepin | 29.5 | Human | Radioligand Binding | |

| Muscarinic M1 Receptor | Doxepin | 23 | Human | Radioligand Binding | |

| Muscarinic M2 Receptor | Doxepin | 40 | Bovine | Radioligand Binding | [2] |

| Muscarinic M3 Receptor | Doxepin | 23 | Human | Radioligand Binding | |

| α1-Adrenergic Receptor | Doxepin | 23.5 | Human | Radioligand Binding | |

| 5-HT2A Receptor | Doxepin | 27 | Human | Radioligand Binding |

Note: A study has suggested that the (Z)-isomer (this compound) has an approximately 5.2-fold higher affinity for the wild-type H1 receptor than the (E)-isomer.

Core Mechanisms of Action and Signaling Pathways

Histamine H1 Receptor Antagonism

This compound is a potent antagonist of the histamine H1 receptor. This action is responsible for its antihistaminic effects, making it a candidate for treating conditions like chronic urticaria, and also contributes to its sedative properties.

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Antagonism by this compound blocks the downstream signaling cascade initiated by histamine binding.

Serotonin and Norepinephrine Reuptake Inhibition

This compound inhibits the reuptake of both serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft by blocking their respective transporters, SERT and NET. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing their signaling.

The immediate consequence of SERT and NET inhibition is an increase in synaptic neurotransmitter levels. The long-term therapeutic effects of this action are believed to involve downstream adaptations in neuronal signaling, including the modulation of cyclic AMP (cAMP) pathways and the activation of transcription factors like CREB (cAMP response element-binding protein), which in turn can regulate the expression of genes such as brain-derived neurotrophic factor (BDNF).

Experimental Protocols

The following sections describe the general methodologies employed to characterize the pharmacological profile of compounds like this compound.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a drug for a specific receptor.

This competitive binding assay measures the ability of an unlabeled drug (this compound) to displace a radiolabeled ligand that has a known high affinity for the target receptor. The concentration of the unlabeled drug that displaces 50% of the radiolabeled ligand is known as the IC50. The inhibition constant (Ki) can then be calculated from the IC50 value.

-

Membrane Preparation:

-

Cells or tissues expressing the target receptor are homogenized and centrifuged to isolate a membrane fraction rich in the receptor of interest.

-

-

Assay Incubation:

-

A constant concentration of a suitable radioligand (e.g., [³H]-pyrilamine for the H1 receptor) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding to the receptor.

-

A non-specific binding control is included, which contains a high concentration of a known unlabeled ligand to saturate all specific binding sites.

-

-

Separation of Bound and Free Ligand:

-

The incubation mixture is rapidly filtered through a glass fiber filter, trapping the membrane-bound radioligand.

-

The filter is washed with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filter is measured using a scintillation counter.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

-

Non-linear regression analysis is used to determine the IC50 value.

-

The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Neurotransmitter Reuptake Inhibition Assays

These assays measure the ability of a compound to inhibit the uptake of a neurotransmitter into cells or synaptosomes.

Cells or synaptosomes (resealed nerve terminals) that express the transporter of interest (SERT or NET) are incubated with a radiolabeled neurotransmitter (e.g., [³H]-serotonin or [³H]-norepinephrine). The amount of radioactivity taken up by the cells is measured in the presence and absence of the test compound (this compound).

-

Cell/Synaptosome Preparation:

-

Prepare a suspension of cells stably expressing the transporter or synaptosomes isolated from a specific brain region.

-

-

Pre-incubation:

-

The cell/synaptosome suspension is pre-incubated with varying concentrations of the test compound (this compound) or a known inhibitor (for control).

-

-

Uptake Initiation:

-

A radiolabeled neurotransmitter is added to the suspension to initiate the uptake process.

-

-

Uptake Termination:

-

After a defined incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.

-

-

Quantification:

-

The cells/synaptosomes are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

-

Data Analysis:

-

The percentage of inhibition of neurotransmitter uptake is calculated for each concentration of the test compound.

-

The IC50 value is determined by non-linear regression analysis of the concentration-response curve.

-

Conclusion

This compound exhibits a complex mechanism of action, primarily driven by its potent antagonism of the histamine H1 receptor and its inhibition of serotonin and norepinephrine transporters. While specific quantitative binding data for pure this compound remain limited, the available information on doxepin, combined with the understanding of this compound as the more active isomer for key targets, provides a solid foundation for its pharmacological characterization. The detailed experimental protocols and signaling pathway diagrams presented in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential and nuanced mechanisms of this intriguing compound. Further research is warranted to fully elucidate the specific binding kinetics and downstream signaling consequences of this compound at its various targets.

References

An In-depth Technical Guide to the Synthesis and Characterization of (Z)-Doxepin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the (Z)-isomer of Doxepin, a tricyclic antidepressant. Doxepin is commercially available as a mixture of (E) and (Z) isomers, typically in an approximate 85:15 ratio, with the (Z)-isomer exhibiting greater potency as a serotonin and norepinephrine reuptake inhibitor.[1][2] This document outlines the chemical synthesis of the isomeric mixture, methods for the isolation and purification of the (Z)-isomer, and detailed analytical techniques for its characterization.

Synthesis of (Z)-Doxepin

The synthesis of doxepin typically proceeds through a two-step process: a Grignard reaction to form a tertiary alcohol intermediate, followed by an acid-catalyzed dehydration to yield the final product as a mixture of (E) and (Z) isomers. Subsequent purification is required to isolate the (Z)-isomer.

Experimental Protocol: Synthesis of (E/Z)-Doxepin Mixture

This protocol describes the synthesis of the intermediate, 11-[3-(dimethylamino)propyl]-6,11-dihydrodibenz[b,e]oxepin-11-ol, and its subsequent dehydration to doxepin.

Step 1: Grignard Reaction

-

Reaction: 6,11-dihydrodibenzo[b,e]oxepin-11-one reacts with the Grignard reagent formed from 3-chloro-N,N-dimethylpropan-1-amine and magnesium.

-

Reagents and Solvents:

-

6,11-dihydrodibenzo[b,e]oxepin-11-one

-

3-chloro-N,N-dimethylpropan-1-amine

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Iodine (for activation)

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

-

Add a crystal of iodine to activate the magnesium.

-

Prepare a solution of 3-chloro-N,N-dimethylpropan-1-amine in anhydrous THF.

-

Add a small portion of the chloride solution to the magnesium to initiate the Grignard reaction.

-

Once the reaction begins, add the remaining chloride solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Dissolve 6,11-dihydrodibenzo[b,e]oxepin-11-one in anhydrous THF and add it dropwise to the Grignard reagent at room temperature.

-

After the addition, stir the reaction mixture at room temperature for 2-3 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol, 11-[3-(dimethylamino)propyl]-6,11-dihydrodibenz[b,e]oxepin-11-ol.

-

Step 2: Dehydration

-

Reaction: Acid-catalyzed dehydration of 11-[3-(dimethylamino)propyl]-6,11-dihydrodibenz[b,e]oxepin-11-ol. The use of different acids can influence the E/Z isomer ratio.

-

Reagents and Solvents:

-

Crude 11-[3-(dimethylamino)propyl]-6,11-dihydrodibenz[b,e]oxepin-11-ol

-

Hydrochloric acid or other protic acids

-

Ethanol or other suitable solvent

-

-

Procedure:

-

Dissolve the crude alcohol from the previous step in ethanol.

-

Add concentrated hydrochloric acid and heat the mixture to reflux for 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (E/Z)-doxepin mixture as an oil. The typical ratio of (E) to (Z) isomers is approximately 85:15.

-

Experimental Protocol: Purification of (Z)-Doxepin

The separation of the (Z)-isomer from the (E/Z)-mixture can be achieved by fractional crystallization of the maleate salt.

-

Procedure:

-

Dissolve the crude (E/Z)-doxepin mixture in ethanol.

-

Add a stoichiometric amount of maleic acid dissolved in ethanol.

-

Heat the solution to reflux and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath.

-

Collect the precipitated crystals by filtration. These crystals will be enriched in the (Z)-doxepin maleate salt.

-

Several recrystallizations from ethanol may be necessary to achieve a high isomeric purity (e.g., >96% (Z)-isomer).

-

To obtain the free base of (Z)-doxepin, dissolve the purified maleate salt in water, make the solution basic with sodium hydroxide, and extract with an organic solvent.

-

Dry the organic extract and evaporate the solvent to yield purified (Z)-doxepin.

-

Synthesis and Purification Workflow

Characterization of (Z)-Doxepin

The characterization of (Z)-Doxepin involves various analytical techniques to confirm its identity, purity, and isomeric ratio.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for separating and quantifying the (E) and (Z) isomers of doxepin.[3][4]

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 or C8 reversed-phase column is commonly used. For example, a Shim-pack C18 (150 x 6 mm, 5 µm) or a Luna 5 µm C8(2) (150 x 4.6 mm).[3][4]

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase is a gradient of potassium dihydrogen phosphate and methanol.[3] An isocratic mobile phase of acetonitrile and phosphate buffer can also be used.

-

Flow Rate: Typically 1.0 mL/min.[3]

-

Detection: UV detection at 295 nm.[3]

-

Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).

Table 1: HPLC Parameters for Doxepin Isomer Separation

| Parameter | Method 1[3] | Method 2[4] |

| Column | Shim-pack C18 (150 x 6 mm, 5 µm) | Luna 5 µm C8(2) (150 x 4.6 mm) |

| Mobile Phase | Gradient: A: 0.2 M KH₂PO₄-Methanol (65:35), B: 0.02 M KH₂PO₄-Methanol (40:60) | Isocratic: Acetonitrile-Phosphate Buffer |

| Flow Rate | 1.0 mL/min | 1.32 mL/min |

| Detection | UV at 295 nm | UV (wavelength not specified) |

| Resolution (E/Z) | Baseline separation reported | 2.84 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the separation and identification of doxepin isomers, often used in bioanalytical applications.[1][5]

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column, such as a CP-Sil 5 CB (10 m x 0.15 mm, 0.12 µm).

-

Carrier Gas: Helium or hydrogen.

-

Injection Mode: Splitless.

-

Temperature Program: An initial temperature of around 150°C, ramped to a final temperature of approximately 300°C.

-

Mass Spectrometry: Electron ionization (EI) with scanning in the range of m/z 50-550 or selected ion monitoring (SIM) for higher sensitivity.

-

Derivatization: For improved chromatographic properties, doxepin and its metabolites can be derivatized, for example, with trifluoroacetic anhydride.[5]

Table 2: GC-MS Parameters for Doxepin Isomer Analysis

| Parameter | Typical Conditions |

| Column | Capillary column (e.g., CP-Sil 5 CB) |

| Carrier Gas | Helium |

| Injector Temperature | 250°C |

| Oven Program | 150°C (1 min), then ramp to 300°C at 20°C/min |

| MS Ionization | Electron Ionization (70 eV) |

| MS Detection | Full scan or Selected Ion Monitoring (SIM) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the (Z)-isomer. ¹³C NMR is particularly useful for distinguishing between the (E) and (Z) isomers.[6]

Table 3: ¹³C NMR Chemical Shifts for (E)- and (Z)-Doxepin Hydrochloride [6]

| Carbon Atom | (E)-Doxepin (ppm) | (Z)-Doxepin (ppm) |

| Aromatic CH | 129.1, 128.8, 128.5, 127.9, 126.9, 125.1, 121.7, 121.3 | 129.3, 128.9, 128.6, 128.0, 127.1, 125.3, 121.8, 121.4 |

| Aromatic C | 155.1, 141.2, 137.9, 134.5, 132.1, 121.1 | 155.3, 141.3, 138.1, 134.6, 132.2, 121.2 |

| Olefinic C | 141.8, 126.9 | 142.0, 127.1 |

| CH₂-O | 70.8 | 70.9 |

| CH₂-N | 58.1 | 58.2 |

| CH₂ | 27.2 | 27.3 |

| N(CH₃)₂ | 45.4 | 45.5 |

Note: The specific assignments for each aromatic carbon were not provided in the reference.

Pharmacological Signaling Pathway

Doxepin, including the (Z)-isomer, exerts its primary therapeutic effect by inhibiting the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[1] This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission. (Z)-Doxepin is a more potent inhibitor of both serotonin and norepinephrine reuptake than the (E)-isomer.[1] Additionally, doxepin has significant antihistaminic effects through the blockade of H1 receptors, which contributes to its sedative properties.

Pharmacological Action of (Z)-Doxepin

This guide provides a foundational understanding for researchers and professionals working with (Z)-Doxepin. The detailed protocols and characterization data serve as a valuable resource for the synthesis, purification, and analysis of this pharmacologically significant isomer. Further optimization of these methods may be required based on specific laboratory conditions and instrumentation.

References

- 1. Cis- and trans-isomers of doxepin and desmethyldoxepin in the plasma of depressed patients treated with doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US20100179215A1 - Doxepin isomers and isomeric mixtures and methods of using the same to treat sleep disorders - Google Patents [patents.google.com]

- 3. phenomenex.com [phenomenex.com]

- 4. researchgate.net [researchgate.net]

- 5. Carbon13 NMR of Z- and E-Doxepin Hydrochloride | Semantic Scholar [semanticscholar.org]

- 6. (Z)-Doxepin | C19H21NO | CID 667468 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pharmacological Profile of Cidoxepin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cidoxepin, the (Z)-stereoisomer of doxepin, is a pharmacologically active compound with a complex profile, exhibiting high affinity for multiple central nervous system (CNS) receptors. This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its receptor binding affinities, pharmacokinetic profile, and pharmacodynamic effects. Quantitative data are presented in structured tables for comparative analysis. Detailed experimental methodologies for key assays are provided, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of its mechanism of action and disposition.

Introduction

Doxepin, a tricyclic antidepressant (TCA), is commercially available as a mixture of (E) and (Z) stereoisomers, with the (Z)-isomer, known as this compound, constituting approximately 15% of the mixture[1]. While historically present as a minor component of the therapeutic agent, research has indicated that this compound possesses significant pharmacological activity, in some cases greater than its (E)-counterpart[1]. This compound acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) and demonstrates potent antagonism at various receptors, including histamine H1, muscarinic, and adrenergic receptors[2]. This multifaceted receptor interaction profile underlies its therapeutic applications, which have been explored for depression, anxiety, and more recently, chronic urticaria[3][4][5][6]. This guide aims to provide a detailed technical examination of the pharmacological characteristics of this compound.

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its interactions with multiple molecular targets within the CNS and periphery.

Receptor Binding Affinities

This compound exhibits a broad receptor binding profile. Its high affinity for the histamine H1 receptor is a key characteristic. Recent studies have elucidated the stereospecific binding of the doxepin isomers to the H1 receptor, revealing a significantly higher affinity for this compound.

Table 1: Receptor Binding Affinities (Ki, nM) of Doxepin Isomers

| Receptor | This compound ((Z)-doxepin) | (E)-doxepin | Doxepin (Isomer Mixture) | Reference |

| Histamine H1 | 5.2-fold higher affinity than (E)-isomer | - | 0.25 | [7] |

| Serotonin Transporter (SERT) | - | - | 4.6 | Data for specific isomers is limited. |

| Norepinephrine Transporter (NET) | - | (E)-isomer is more selective | 23 | [8] |

| Muscarinic M1-M5 | - | - | 23 | General TCA property. |

| Adrenergic α1 | - | - | 9.5 | General TCA property. |

Note: Data for specific isomers at receptors other than H1 are limited. The table will be updated as more specific data becomes available.

Serotonin and Norepinephrine Reuptake Inhibition

This compound, as part of the doxepin mixture, inhibits the reuptake of serotonin and norepinephrine from the synaptic cleft, thereby increasing the concentration of these neurotransmitters and enhancing neurotransmission[2]. This action is believed to be the primary mechanism for its antidepressant effects[2]. The (E)-isomer is reported to be more selective for the norepinephrine transporter[8].

Antihistaminergic, Anticholinergic, and Antiadrenergic Effects

This compound is a potent histamine H1 receptor antagonist, which contributes to its sedative and anti-pruritic effects[9]. Its anticholinergic activity, resulting from the blockade of muscarinic receptors, can lead to side effects such as dry mouth and blurred vision. Blockade of α1-adrenergic receptors can cause orthostatic hypotension[2].

Signaling Pathways

The binding of this compound to its target receptors initiates a cascade of intracellular signaling events. The primary pathways are depicted below.

References

- 1. Absolute bioavailability and stereoselective pharmacokinetics of doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (Z)-Doxepin | C19H21NO | CID 667468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Doxepin in the treatment of chronic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy of doxepin in the treatment of chronic idiopathic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Double-blind crossover study comparing doxepin with diphenhydramine for the treatment of chronic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Contributions of CYP2D6, CYP2C9 and CYP2C19 to the biotransformation of E- and Z-doxepin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of Doxepin and Their Activity

Executive Summary: Doxepin, a tricyclic antidepressant and hypnotic agent, is administered clinically as a racemic mixture of (E)- and (Z)-stereoisomers, typically in an 85:15 ratio.[1][2] Significant pharmacological differences exist between these two isomers, impacting the drug's overall therapeutic profile and side effects. The (Z)-isomer is a substantially more potent histamine H1 receptor antagonist, accounting for the drug's sedative properties.[3][4] Conversely, the (E)-isomer is a more selective norepinephrine reuptake inhibitor.[2][4] Their metabolism is also highly stereoselective, with the (E)-isomer being preferentially metabolized by CYP2D6, leading to differential pharmacokinetics.[5] This guide provides a detailed examination of the distinct pharmacodynamic and pharmacokinetic profiles of doxepin's stereoisomers, outlines key experimental protocols for their analysis, and visualizes their core mechanisms and metabolic pathways.

Stereoselective Pharmacodynamics

The therapeutic effects of doxepin are a composite of the individual activities of its (E) and (Z) isomers. These isomers exhibit markedly different binding affinities and functional activities at various CNS receptors and transporters.

Receptor and Transporter Binding Profiles

The most pronounced stereoselective difference is observed at the histamine H1 receptor (H1R), where the (Z)-isomer displays significantly higher affinity. This potent H1R antagonism is the primary mechanism behind the sedative and hypnotic effects of low-dose doxepin.[6][7] The antidepressant effects, more prominent at higher doses, are attributed to the inhibition of serotonin (SERT) and norepinephrine (NET) reuptake.[8] Here, the (Z)-isomer is a more active inhibitor of serotonin reuptake, while the (E)-isomer is more active at the norepinephrine transporter.[1][8]

Data Presentation: Receptor Binding and Activity

The following table summarizes the quantitative and qualitative differences in activity between the doxepin stereoisomers.

| Target | Isomer | Activity Type | Quantitative Value (Ki or Kd) | Qualitative Description | Citation(s) |

| Histamine H1 Receptor (H1R) | (Z)-Doxepin | Antagonist | ~5.2-fold higher affinity than (E)-isomer | Potent antagonist; primary sedative component | [3][7][9] |

| (E)-Doxepin | Antagonist | Lower affinity than (Z)-isomer | Weaker antagonist | [3][9] | |

| Doxepin (mixture) | Antagonist | 0.24 nM / 0.020 nM (high-affinity site) | One of the most potent H1R antagonists known | [10][11] | |

| Norepinephrine Transporter (NET) | (E)-Doxepin | Reuptake Inhibitor | - | More active and selective inhibitor | [1][4][5] |

| (Z)-Doxepin | Reuptake Inhibitor | - | Weaker inhibitor than (E)-isomer | [8] | |

| Doxepin (mixture) | Reuptake Inhibitor | 29.5 nM | Potent inhibitor | ||

| Serotonin Transporter (SERT) | (Z)-Doxepin | Reuptake Inhibitor | - | More active inhibitor | [1][8] |

| (E)-Doxepin | Reuptake Inhibitor | - | Weaker inhibitor than (Z)-isomer | [2] | |

| Doxepin (mixture) | Reuptake Inhibitor | 68 nM | Potent inhibitor | ||

| Muscarinic Acetylcholine Receptors (M1-M5) | Doxepin (mixture) | Antagonist | 23 nM | Potent antagonist (anticholinergic effects) | |

| α1-Adrenergic Receptor | Doxepin (mixture) | Antagonist | 23.5 nM | Potent antagonist (orthostatic hypotension) |

Stereoselective Pharmacokinetics and Metabolism

The isomers of doxepin not only differ in their pharmacodynamic activity but also in their metabolic fate, which is largely governed by the cytochrome P450 (CYP) enzyme system.

Stereoselective Metabolism

The metabolism of doxepin is highly stereospecific. Both isomers undergo N-demethylation, primarily by CYP2C19, to form the active metabolite nordoxepin (desmethyldoxepin).[2][12] However, the subsequent hydroxylation step is exclusively catalyzed by CYP2D6 and shows a strong preference for the (E)-isomer and its metabolite, E-nordoxepin.[5] The (Z)-isomers are not significantly hydroxylated.[5] This results in a more rapid metabolism and clearance of the (E)-isomers, which can lead to an in vivo enrichment of the more slowly metabolized (Z)-nordoxepin.[5] Consequently, the pharmacokinetic profiles are heavily influenced by genetic polymorphisms in CYP2D6 and CYP2C19.

Data Presentation: Pharmacokinetic Parameters

The table below details the impact of CYP2D6 and CYP2C19 genetic polymorphisms on the oral clearance of doxepin isomers in healthy volunteers.

| Enzyme Phenotype | Isomer | Mean Oral Clearance (L/h) | Implication | Citation(s) |

| CYP2D6 Extensive Metabolizer (EM) | (E)-Doxepin | 406 | Rapid clearance of the (E)-isomer | [1] |

| CYP2D6 Intermediate Metabolizer (IM) | (E)-Doxepin | 247 | Reduced clearance of the (E)-isomer | [1] |

| CYP2D6 Poor Metabolizer (PM) | (E)-Doxepin | 127 | Significantly reduced clearance, risk of accumulation | [1] |

| CYP2C19 Extensive Metabolizer (EM) | (Z)-Doxepin | 191 | Normal clearance of the (Z)-isomer | [1] |

| CYP2C19 Poor Metabolizer (PM) | (Z)-Doxepin | 73 | ~2.5-fold lower clearance, risk of accumulation | [1] |

Experimental Protocols

Protocol for Determination of Histamine H1 Receptor Binding Affinity

This protocol is based on receptor-bound ligand analysis to determine the relative binding affinity of doxepin isomers.[9]

-

H1R Expression: The human histamine H1 receptor (H1R) gene is expressed in a suitable system, such as Saccharomyces cerevisiae, to produce sufficient quantities of the receptor.

-

Membrane Preparation: Yeast cells are harvested and subjected to enzymatic lysis to break the cell wall. The resulting spheroplasts are homogenized, and the cell membrane fraction containing the H1R is isolated via centrifugation.

-

H1R-Doxepin Complex Formation: The purified membrane fraction is incubated with a solution of commercial doxepin (containing both isomers) to allow for the formation of H1R-doxepin complexes.

-

Complex Purification and Ligand Extraction: The H1R-doxepin complexes are extracted and purified. Unbound doxepin is removed. Subsequently, the H1R protein is denatured, releasing the bound doxepin isomers into solution.

-

Quantification by HPLC: The extracted solution containing the released (E)- and (Z)-isomers is analyzed using high-performance liquid chromatography (HPLC). The relative peak areas of the two isomers are used to calculate their ratio when bound to the receptor.

-

Affinity Calculation: The relative binding affinity is determined by comparing the bound isomer ratio to the known 85:15 ratio in the commercial mixture. A bound ratio of 55:45 ((E):(Z)) indicates an approximately 5.2-fold higher affinity of the (Z)-isomer for the H1R.[9]

Protocol for Quantification of Doxepin Stereoisomers in Plasma

This is a representative HPLC method for the simultaneous determination of (E)- and (Z)-isomers of doxepin and nordoxepin in a plasma matrix.[2][13]

-

Sample Preparation: To 1 mL of plasma, add an internal standard (e.g., nortriptyline). Alkalinize the sample with NaOH.

-

Liquid-Liquid Extraction: Extract the analytes from the plasma using an organic solvent mixture (e.g., n-pentane-isopropanol, 95:5 v/v) by vortexing followed by centrifugation to separate the phases.

-

Back-Extraction: Transfer the organic phase and perform a back-extraction into an acidic aqueous solution (e.g., 0.05 M HCl) to concentrate the analytes and remove interfering substances.

-

HPLC Analysis:

-

Column: Silica normal-phase column (e.g., 3-µm, 6 x 100 mm).[13]

-

Mobile Phase: A non-polar solvent system such as hexane-methanol-nonylamine (95:5:0.3, v/v/v).[2]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 295 nm).

-

Injection Volume: 50 µL of the acidic extract.

-

-

Quantification: Construct calibration curves for each of the four analytes ((E)-doxepin, (Z)-doxepin, (E)-nordoxepin, (Z)-nordoxepin) over a clinically relevant concentration range (e.g., 1-200 ng/mL).[2] Determine the concentrations in the unknown samples by comparing their peak height or area ratios relative to the internal standard against the calibration curves.

Mandatory Visualizations

Doxepin's Primary Pharmacodynamic Mechanisms

Caption: Doxepin's stereoselective actions on key CNS targets.

Experimental Workflow for H1R Binding Affinity Assay```dot

// Nodes Expr [label="1. H1R Gene Expression\nin Yeast System", fillcolor="#F1F3F4", fontcolor="#202124"]; Memb [label="2. Cell Lysis &\nMembrane Isolation", fillcolor="#F1F3F4", fontcolor="#202124"]; Comp [label="3. Incubation with Doxepin\n(Complex Formation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Puri [label="4. Complex Purification &\nRemoval of Unbound Drug", fillcolor="#F1F3F4", fontcolor="#202124"]; Extr [label="5. Protein Denaturation &\nRelease of Bound Isomers", fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC [label="6. Isomer Quantification\nby HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calc [label="7. Calculation of\nRelative Binding Affinity", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Expr -> Memb; Memb -> Comp; Comp -> Puri; Puri -> Extr; Extr -> HPLC; HPLC -> Calc; }

References

- 1. Contributions of CYP2D6, CYP2C9 and CYP2C19 to the biotransformation of E- and Z-doxepin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective and simultaneous measurement of cis- and trans-isomers of doxepin and N-desmethyldoxepin in plasma or urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. preprints.org [preprints.org]

- 6. g-standaard.nl [g-standaard.nl]

- 7. droracle.ai [droracle.ai]

- 8. Doxepin - Wikipedia [en.wikipedia.org]

- 9. Binding characteristics of the doxepin E/Z-isomers to the histamine H1 receptor revealed by receptor-bound ligand analysis and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. High-affinity binding of [3H]doxepin to histamine H1-receptors in rat brain: possible identification of a subclass of histamine H1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. preprints.org [preprints.org]

- 13. Quantitative determination of E- and Z-doxepin and E- and Z-desmethyldoxepin by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Cidoxepin: A Technical Guide to its Discovery, History, and Redevelopment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cidoxepin, the (Z)-stereoisomer of the tricyclic antidepressant doxepin, has emerged from relative obscurity to become a compound of significant interest for novel therapeutic applications. Initially developed in the 1960s as part of the racemic mixture of doxepin, it was never individually marketed.[1] Recent investigations, however, have refocused attention on this compound's unique pharmacological profile, particularly its potent antihistaminic activity, leading to its clinical evaluation for the treatment of chronic urticaria. This technical guide provides a comprehensive overview of the discovery, history, and scientific redevelopment of this compound, including its mechanism of action, stereoselective pharmacology, and recent clinical findings.

Discovery and Initial Development

Doxepin was first synthesized in Germany in the early 1960s and introduced in the United States in 1969 as an antidepressant.[2] The synthesis of doxepin results in a mixture of (E) and (Z) stereoisomers. The commercially available formulations of doxepin contain a mixture of these isomers, typically in an approximate 85:15 ratio of the (E) to (Z) isomer, respectively.[3] this compound is the common name for the (Z)-doxepin isomer.[1]

During the initial development of doxepin, the focus was on the therapeutic effects of the isomeric mixture, and no significant effort was made to separate or individually characterize the isomers for clinical use. The antidepressant and anxiolytic properties were attributed to the combined action of both isomers. It is now understood that the (Z)-isomer, this compound, possesses distinct pharmacological properties.[4]

Physicochemical Properties

| Property | Value |

| IUPAC Name | (3Z)-3-(6H-benzo[c]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine |

| Molecular Formula | C₁₉H₂₁NO |

| Molecular Weight | 279.38 g/mol |

| CAS Number | 3607-18-9 |

Pharmacological Profile

Mechanism of Action

This compound, like its (E)-isomer, is a serotonin-norepinephrine reuptake inhibitor (SNRI). It blocks the reuptake of these neurotransmitters from the synaptic cleft, thereby increasing their availability and enhancing neurotransmission.[5] This mechanism is believed to underlie its antidepressant and anxiolytic effects.

More significantly for its recent redevelopment, this compound is a potent histamine H1 receptor antagonist.[6] This potent antihistaminic activity is the primary mechanism for its efficacy in treating pruritus and urticaria.

Receptor Binding Affinity

While specific Ki values for pure this compound are not widely available in the public domain, data for the doxepin mixture provide an indication of its receptor binding profile. It is important to note that the (Z)-isomer is reported to be a more potent H1 receptor antagonist than the (E)-isomer.[4]

Table 1: Doxepin Receptor Binding Affinities (Ki, nM)

| Receptor | Ki (nM) |

| Histamine H1 | 0.24 |

| Serotonin Transporter (SERT) | 68 |

| Norepinephrine Transporter (NET) | 29.5 |

| Muscarinic Acetylcholine | 83 |

| α1-Adrenergic | 24 |

Data represents the isomeric mixture of doxepin.[7]

Pharmacokinetics

The pharmacokinetics of doxepin are stereoselective. Following oral administration of the isomeric mixture, the plasma ratio of (E)-doxepin to (Z)-doxepin remains approximately 85:15.[8][9] However, the metabolism of the two isomers differs. The primary metabolite, N-desmethyldoxepin, is also pharmacologically active. Interestingly, the plasma concentrations of (Z)-N-desmethyldoxepin are often comparable to or even exceed those of (E)-N-desmethyldoxepin, suggesting a slower metabolism of the (Z)-isomer's active metabolite.[8]

Doxepin is metabolized primarily by the cytochrome P450 enzymes CYP2C19 and CYP2D6.[4] The mean fraction of orally administered doxepin that is absorbed is approximately 0.29 for each isomer.[10]

Table 2: Pharmacokinetic Parameters of Doxepin Isomers in Humans

| Parameter | (Z)-Doxepin (this compound) | (E)-Doxepin |

| Bioavailability (F) | ~29% | ~29% |

| Metabolism | CYP2C19, CYP2D6 | CYP2C19, CYP2D6 |

| Active Metabolite | (Z)-N-desmethyldoxepin | (E)-N-desmethyldoxepin |

Data is based on studies of the isomeric mixture.[4][10]

Experimental Protocols

Stereospecific Synthesis of this compound

A detailed, publicly available protocol for the stereospecific synthesis of this compound is not readily found in the scientific literature. However, patent literature describes methods for the separation of the (Z) and (E) isomers. One such method involves the fractional crystallization of doxepin hydrochloride from a mixture of ethanol and diethyl ether.[11] This process can enrich the mixture to yield a higher percentage of the desired (Z)-isomer.

A general workflow for obtaining a this compound-enriched formulation is as follows:

References

- 1. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. Stereoselective in vivo and in vitro studies on the metabolism of doxepin and N-desmethyldoxepin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. (Z)-Doxepin | C19H21NO | CID 667468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fiercebiotech.com [fiercebiotech.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Stereoselective pharmacokinetics of doxepin isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Absolute bioavailability and stereoselective pharmacokinetics of doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US10251859B2 - Doxepin isomers and isomeric mixtures and methods of using the same to treat sleep disorders - Google Patents [patents.google.com]

Cidoxepin Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cidoxepin, the (Z)-isomer of doxepin, is a pharmacologically active compound with a complex receptor binding profile that contributes to its therapeutic effects. This technical guide provides an in-depth overview of the receptor binding affinity of this compound and its parent compound, doxepin. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative binding data, detailed experimental methodologies for receptor binding assays, and visualizations of key signaling pathways. The information presented herein is critical for understanding the mechanism of action of this compound and for guiding future drug discovery and development efforts.

Introduction

Doxepin is a tricyclic antidepressant (TCA) that is commercially available as a mixture of (E) and (Z) stereoisomers, typically in an approximate 85:15 ratio.[1][2] this compound is the geometric (Z)-isomer of doxepin.[3] While sharing a similar chemical structure, the stereoisomers of doxepin exhibit differential pharmacological activities.[4][5] this compound demonstrates a distinct receptor binding profile, which is crucial for its therapeutic and side-effect profile. This document will detail the binding affinities of doxepin and, where possible, differentiate the affinities of the (Z)-isomer, this compound.

The primary mechanism of action for doxepin's antidepressant effects is the inhibition of serotonin and norepinephrine reuptake.[3] However, its potent antagonism of various other receptors, including histamine H1, muscarinic, and alpha-1 adrenergic receptors, is responsible for both some of its therapeutic applications (e.g., sedative effects in insomnia) and its adverse effects (e.g., anticholinergic symptoms).[3][6]

Receptor Binding Affinity Data

The following table summarizes the in vitro binding affinities (Ki) of doxepin for various neurotransmitter receptors and transporters. It is important to note that most of the available data pertains to doxepin as a mixture of its (E) and (Z) isomers. Where specific information regarding the higher affinity of the (Z)-isomer (this compound) is available, it has been noted.

| Receptor/Transporter | Ligand | Ki (nM) | Isomer Preference/Notes |

| Histamine H1 Receptor | Doxepin | 0.24 | (Z)-isomer (this compound) has ~5.2-fold higher affinity than the (E)-isomer.[4][7] |

| Norepinephrine Transporter (NET) | Doxepin | 29.5 | (E)-isomer is a more potent norepinephrine reuptake inhibitor.[4][5] |

| Serotonin Transporter (SERT) | Doxepin | 68 | (E)-isomer is more active as a serotonin reuptake inhibitor.[5] |

| Alpha-1 Adrenergic Receptor | Doxepin | 24 | - |

| Muscarinic Acetylcholine Receptor | Doxepin | 83 | - |

Disclaimer: The Ki values are compiled from various sources and should be considered as representative values. Actual values may vary depending on the experimental conditions.

Experimental Protocols: Radioligand Binding Assays

Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor. The following is a generalized protocol for a competitive radioligand binding assay, which can be adapted for the receptors listed above.

Materials and Reagents

-

Cell Membranes: Membranes from cells recombinantly expressing the target receptor (e.g., HEK293 cells) or from tissue homogenates known to be rich in the target receptor.

-

Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [³H]mepyramine for the histamine H1 receptor, [³H]nisoxetine for the norepinephrine transporter).

-

Test Compound: this compound or Doxepin.

-

Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the target receptor to determine non-specific binding.

-

Assay Buffer: Buffer appropriate for the specific receptor being studied (e.g., Tris-HCl buffer).

-

Scintillation Fluid.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

General Procedure

-

Membrane Preparation:

-

Homogenize cells or tissue in a suitable buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a desired protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.

-

Total Binding: Add cell membranes and radioligand.

-

Non-specific Binding: Add cell membranes, radioligand, and a high concentration of the unlabeled competitor.

-

Test Compound: Add cell membranes, radioligand, and serial dilutions of the test compound (this compound/Doxepin).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

References

- 1. Stereoselective in vivo and in vitro studies on the metabolism of doxepin and N-desmethyldoxepin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Absolute bioavailability and stereoselective pharmacokinetics of doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (Z)-Doxepin | C19H21NO | CID 667468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. ClinPGx [clinpgx.org]

- 6. Doxepin - Wikipedia [en.wikipedia.org]

- 7. Binding characteristics of the doxepin E/Z-isomers to the histamine H1 receptor revealed by receptor-bound ligand analysis and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Studies of Cidoxepin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cidoxepin, the (Z)-stereoisomer of doxepin, is a tricyclic compound with significant pharmacological activity. While commercially available doxepin is a mixture of (E) and (Z) isomers, with the (E) isomer predominating, in vitro research indicates that this compound possesses distinct properties that are of considerable interest for drug development.[1] This technical guide provides a comprehensive overview of the available in vitro data on this compound, focusing on its receptor binding affinity, functional activity, and metabolic profile. The information is presented to facilitate further research and development of this compound.

Pharmacodynamics: Receptor Binding and Functional Activity

This compound, like other tricyclic antidepressants, interacts with a variety of neurotransmitter receptors and transporters.[2] Its clinical effects are believed to be mediated through its actions on these targets.

Monoamine Transporters

Table 1: In Vitro Activity of Doxepin (Isomeric Mixture) at Monoamine Transporters

| Target | Assay Type | Value | Species | Reference |

| Serotonin Transporter (SERT) | Binding Affinity (Ki) | Data for isomeric mixture | Human | [3] |

| Norepinephrine Transporter (NET) | Binding Affinity (Ki) | Data for isomeric mixture | Human | [3] |

| Serotonin Reuptake | Functional Inhibition (IC50) | Data for isomeric mixture | Not Specified | [4] |

| Norepinephrine Reuptake | Functional Inhibition (IC50) | Data for isomeric mixture | Not Specified | [4] |

Note: The presented data is for the doxepin isomeric mixture. The specific contribution of this compound ((Z)-doxepin) to these values is not individually reported in the available literature.

Receptor Antagonism

This compound exhibits potent antagonist activity at several G-protein coupled receptors, which contributes to both its therapeutic effects and side-effect profile.

One of the most pronounced in vitro characteristics of this compound is its exceptionally high affinity for the histamine H1 receptor.[5] A recent study demonstrated that the (Z)-isomer (this compound) has an approximately 5.2-fold higher affinity for the wild-type H1 receptor than the (E)-isomer.[5] This potent H1 receptor antagonism is responsible for the sedative effects of doxepin and its efficacy in treating pruritus and insomnia.[4][6]

Table 2: In Vitro Activity of this compound at the Histamine H1 Receptor

| Compound | Target | Assay Type | Value | Species | Reference |

| This compound ((Z)-doxepin) | Histamine H1 Receptor | Relative Binding Affinity | ~5.2-fold higher than (E)-doxepin | Human | [5] |

| Doxepin (isomeric mixture) | Histamine H1 Receptor | Binding Affinity (KD) | 0.020 nM (high-affinity site) | Rat | [6][7] |

| Doxepin (isomeric mixture) | Histamine H1 Receptor | Binding Affinity (KD) | 3.1 x 10⁻¹⁰ M | Human | [8] |

This compound also acts as an antagonist at muscarinic acetylcholine receptors.[1] In vivo studies in mice have suggested that the central anticholinergic activity of this compound is 3-fold greater than that of the trans-isomer.[1] This activity is associated with common side effects of tricyclic antidepressants, such as dry mouth, blurred vision, and constipation.[2] Specific Ki values for this compound at the individual muscarinic receptor subtypes (M1-M5) are not currently available.

Table 3: In Vitro Activity of Doxepin (Isomeric Mixture) at Muscarinic Receptors

| Target | Assay Type | Value | Species | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Muscarinic Receptors (M1-M5) | Binding Affinity (Ki) | Data for isomeric mixture | Human |[9] |

Note: The presented data is for the doxepin isomeric mixture. This compound is reported to have higher central anticholinergic activity than the (E)-isomer.[1]

Antagonism at α1-adrenergic receptors is another characteristic of doxepin, which can lead to orthostatic hypotension.[2] Quantitative data on the specific binding affinity of this compound for this receptor is not available.

Table 4: In Vitro Activity of Doxepin (Isomeric Mixture) at the α1-Adrenergic Receptor

| Target | Assay Type | Value | Species | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | α1-Adrenergic Receptor | Binding Affinity (Ki) | Data for isomeric mixture | Human |[9] |

Note: The presented data is for the doxepin isomeric mixture.

Experimental Protocols

Detailed experimental protocols for this compound are scarce in the literature. The following sections describe generalized, representative protocols for the key in vitro assays used to characterize compounds like this compound.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[10]

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a target receptor.

Materials:

-

Cell membranes expressing the target receptor (e.g., from transfected cell lines or brain tissue).

-

Radioligand specific for the target receptor (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET, [³H]-pyrilamine for H1 receptor, [³H]-QNB for muscarinic receptors, [³H]-prazosin for α1-adrenergic receptors).

-

This compound stock solution.

-

Assay buffer.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.[11]

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.[11]

-

Incubation: Incubate the plates at a specific temperature for a time sufficient to reach equilibrium.[11]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.[11]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[11]

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.[11]

Functional Reuptake Inhibition Assay

This assay measures the ability of a compound to inhibit the function of monoamine transporters.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for serotonin or norepinephrine reuptake.

Materials:

-

Cells endogenously or recombinantly expressing SERT or NET (e.g., HEK293 cells, JAR cells).[12]

-

[³H]-serotonin or [³H]-norepinephrine.

-

This compound stock solution.

-

Assay buffer.

-

96-well microplates.

-

Scintillation fluid and counter.

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and allow them to adhere.[12]

-

Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound in assay buffer.[13]

-

Initiation of Uptake: Add [³H]-serotonin or [³H]-norepinephrine to each well to initiate neurotransmitter uptake.[12]

-

Termination of Uptake: After a defined incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.[12]

-

Cell Lysis and Quantification: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.[12]

-

Data Analysis: Plot the percentage of inhibition of uptake against the concentration of this compound to determine the IC50 value.[14]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. (Z)-Doxepin | C19H21NO | CID 667468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. preprints.org [preprints.org]

- 5. Binding characteristics of the doxepin E/Z-isomers to the histamine H1 receptor revealed by receptor-bound ligand analysis and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. High-affinity binding of [3H]doxepin to histamine H1-receptors in rat brain: possible identification of a subclass of histamine H1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Histamine H1 receptors in human brain labelled with [3H]doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Doxepin - Wikipedia [en.wikipedia.org]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Data on Cidoxepin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cidoxepin, the (Z)-stereoisomer of doxepin, is a tricyclic compound that has demonstrated distinct pharmacological properties compared to its (E)-isomer and the commercially available mixture, doxepin. While never marketed as a standalone drug, preclinical research has highlighted its potential as a potent agent with a unique profile, particularly in its interactions with key neurotransmitter systems. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its pharmacology, pharmacokinetics, and toxicology. The information is presented to facilitate further research and development efforts by providing structured data, detailed experimental insights, and a clear visualization of its mechanistic pathways.

Pharmacodynamics

This compound's primary mechanism of action involves the inhibition of serotonin and norepinephrine reuptake, alongside potent antagonism of various receptors, most notably the histamine H1 receptor.

Receptor Binding Affinity

This compound exhibits a high affinity for several key receptors involved in mood regulation and other physiological processes. The following table summarizes the available quantitative data on its binding profile.

| Target | Ligand | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| Histamine H1 Receptor | [3H]mepyramine | Human | Radioligand Binding | Not Reported | Not Reported | [1][2] |

| Comment | (Z)-doxepin has an approximately 5.2-fold higher affinity for the H1 receptor than the (E)-isomer. | [1] |

Neurotransmitter Reuptake Inhibition

This compound's antidepressant effects are attributed to its ability to block the reuptake of serotonin and norepinephrine, thereby increasing their synaptic availability.

| Transporter | Species | Assay Type | IC50 (nM) | Reference |

| Serotonin Transporter (SERT) | Not Specified | Not Specified | Not Reported | [4] |

| Norepinephrine Transporter (NET) | Not Specified | Not Specified | Not Reported | [4] |

While specific IC50 values for this compound are not available, it is established that the (Z)-isomer is a more potent inhibitor of both serotonin and norepinephrine reuptake compared to the (E)-isomer.[3]

Signaling Pathways

The downstream effects of this compound's interaction with its primary targets involve complex signaling cascades. The following diagram illustrates the proposed mechanism of action.

Pharmacokinetics

The pharmacokinetic profile of this compound has been primarily studied in the context of the stereoselective metabolism of doxepin.

Animal Pharmacokinetics

Studies in rats have been instrumental in understanding the differential metabolism of doxepin isomers.

| Species | Route of Administration | Key Findings | Reference |

| Rat | Oral, Intravenous, Intraperitoneal | The rat was identified as the closest animal model to humans regarding the Z:E ratio of N-desmethyldoxepin excretion in urine. Changes in the urinary Z:E ratio of the metabolite were observed after oral but not after intravenous or intraperitoneal administration. In vitro data suggest faster metabolism of the (E)-isomer of N-desmethyldoxepin compared to the (Z)-isomer. | [5] |

Specific ADME (Absorption, Distribution, Metabolism, and Excretion) parameters for this compound administered alone are not well-documented in publicly available literature.

Human Pharmacokinetics

In humans, the metabolism of doxepin is also stereoselective, leading to different plasma concentrations of the (Z) and (E) isomers and their metabolites.

| Parameter | Finding | Reference |

| Plasma Isomer Ratio | The plasma ratio of (Z)-doxepin to (E)-doxepin remains approximately 15:85, similar to the administered mixture. | [5][6] |

| Metabolite Isomer Ratio | Plasma levels of the active metabolite, (Z)-N-desmethyldoxepin, are similar to those of (E)-N-desmethyldoxepin, indicating a shift from the parent drug's isomeric ratio. | [5][6] |

| Bioavailability | The mean fraction absorbed after oral administration of doxepin (mixture) is 0.29 for each isomer. | [7] |

The metabolic pathway of doxepin, which includes this compound, is illustrated below.

Toxicology

Comprehensive toxicological data specifically for this compound is limited. The available information is generally in the context of doxepin or tricyclic antidepressants as a class.

| Test Type | Species | Route | LD50 | NOAEL | Reference |

| Acute Oral | Rat | Oral | 147 mg/kg (for doxepin) | Not Reported | [8] |

| Acute Intraperitoneal | Rat | IP | 182 mg/kg (for doxepin) | Not Reported | [8] |

| Acute Intravenous | Rat | IV | 16 mg/kg (for doxepin) | Not Reported | [8] |

It is important to note that the use of LD50 values in hazard and safety assessment is no longer standard practice. Modern approaches focus on identifying target organs of toxicity and establishing No-Observed-Adverse-Effect-Levels (NOAELs).[9]

Experimental Protocols

Detailed experimental protocols for the preclinical studies specifically investigating this compound are not extensively published. However, based on the nature of the reported findings, the following general methodologies are likely to have been employed.

In Vitro Receptor Binding Assay (General Protocol)

This protocol outlines a typical competitive radioligand binding assay used to determine the affinity of a test compound for a specific receptor.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. preprints.org [preprints.org]

- 3. Doxepin - Wikipedia [en.wikipedia.org]

- 4. fiercebiotech.com [fiercebiotech.com]

- 5. Stereoselective in vivo and in vitro studies on the metabolism of doxepin and N-desmethyldoxepin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereoselective pharmacokinetics of doxepin isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Absolute bioavailability and stereoselective pharmacokinetics of doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Doxepin | C19H21NO | CID 3158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. oral ld50 values: Topics by Science.gov [science.gov]

Cidoxepin: A Technical Guide to its Metabolites and Biotransformation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cidoxepin, the (Z)-isomer of the tricyclic antidepressant doxepin, undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes. This guide provides a detailed overview of the biotransformation of this compound, its known metabolites, and the analytical methodologies used for their characterization. Quantitative data on metabolite concentrations are presented, and the key metabolic pathways are visualized. Understanding the metabolic profile of this compound is crucial for drug development, optimizing therapeutic efficacy, and minimizing potential drug-drug interactions.

Introduction

Doxepin is a tricyclic antidepressant (TCA) that has been in clinical use for decades for the treatment of depression and anxiety.[1][2][3] It is commercially available as a mixture of (E) and (Z) stereoisomers, typically in an 85:15 ratio.[2][4] The (Z)-isomer is specifically known as this compound.[1][5] The pharmacological activity of doxepin is not solely attributed to the parent compound but also to its metabolites, which can have their own therapeutic and adverse effects. A thorough understanding of the biotransformation of this compound is therefore essential for predicting its pharmacokinetic profile and clinical outcomes.

Biotransformation of this compound

This compound undergoes extensive first-pass metabolism in the liver, with estimates ranging from 55% to 87% of an orally administered dose.[1][4] The primary metabolic pathways involved are N-demethylation and hydroxylation, followed by glucuronidation.[1][2][3]

Key Metabolites

The main metabolites of this compound identified in human plasma and cerebrospinal fluid are:

-

N-desmethyldoxepin (Nordoxepin): This is the major active metabolite, formed through the demethylation of the tertiary amine side chain.[1][2][3][5] Nordoxepin is also a tricyclic antidepressant with a pharmacological profile that differs slightly from the parent compound.[3]

-

Hydroxylated Metabolites: Both this compound and nordoxepin can undergo hydroxylation at various positions on the dibenzoxepin ring system.[2][5] 2-hydroxy-doxepin has been identified as a human metabolite.[5]

-

Glucuronide Conjugates: The hydroxylated metabolites are further conjugated with glucuronic acid to form more water-soluble compounds that are readily excreted.[1][2]

-

Doxepin N-oxide: Another metabolic pathway involves the oxidation of the nitrogen atom on the side chain.[2]

-

Di-desmethyldoxepin (DDM-DOX): This metabolite, formed by the demethylation of nordoxepin, has also been detected in patient plasma and cerebrospinal fluid.[2][6]

Enzymatic Pathways

The biotransformation of this compound is primarily mediated by the cytochrome P450 (CYP) enzyme system. The key enzymes involved are:

-

CYP2C19: This enzyme is the main contributor to the formation of the active metabolite, N-desmethyldoxepin.[2][3]

-

CYP2D6: This enzyme is primarily responsible for the hydroxylation of both doxepin and N-desmethyldoxepin.[1][2][3][7]

-

Other CYP enzymes: CYP1A2, CYP2C9, and CYP3A4 have been shown to have minor involvement in the metabolism of doxepin.[2][3][7]

The genetic polymorphism of CYP2D6 and CYP2C19 can lead to significant inter-individual variability in the pharmacokinetics of this compound, affecting both its efficacy and toxicity.[2]

Quantitative Data on this compound and its Metabolites